[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
Overview
Description
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine: is an organic compound that belongs to the class of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine typically involves the reaction of cyclopropylamine with 3-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study the interactions between amines and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2), making it a candidate for cancer treatment.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as the human epidermal growth factor receptor 2 (HER2). By inhibiting this receptor, the compound can interfere with the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
- [1-Cyclopropyl-2-(3-methoxyphenoxy)ethyl]amine
- [1-Cyclopropyl-2-(3-propoxyphenoxy)ethyl]amine
- [1-Cyclopropyl-2-(3-butoxyphenoxy)ethyl]amine
Comparison: Compared to its similar compounds, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine is unique due to its specific ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.
Properties
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-11-4-3-5-12(8-11)16-9-13(14)10-6-7-10/h3-5,8,10,13H,2,6-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJEYAZOFSVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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